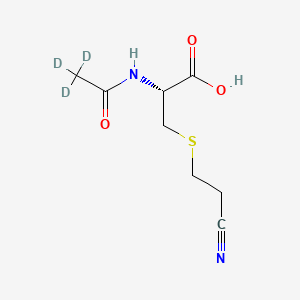

N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature for N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine follows established International Union of Pure and Applied Chemistry guidelines for organosulfur compounds containing deuterium substitution. The complete IUPAC name is designated as (2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid, which precisely describes the stereochemical configuration and the specific location of deuterium incorporation. This nomenclature system explicitly identifies the R-configuration at the alpha-carbon position, the cyanoethyl substituent attached via a sulfur linkage, and the trideuteriated acetyl group attached to the amino nitrogen.

The compound is recognized under multiple synonyms that reflect different naming conventions and database entries. Primary alternative designations include N-Acetyl-d3-S-(2-cyanoethyl)cysteine and S-(2-Cyanoethyl)mercapturic Acid-d3. The mercapturic acid terminology specifically denotes its classification within the broader family of N-acetylcysteine conjugates that are formed through glutathione-mediated detoxification pathways. Chemical database entries utilize various identification codes, including the Chemical Abstracts Service registry number and specific database identifiers such as PubChem Compound Identification number 46779969.

The systematic naming approach also incorporates stereochemical descriptors that are essential for distinguishing this compound from potential isomers. The L-configuration designation specifically refers to the natural amino acid stereochemistry at the cysteine backbone, while the R-designation in the IUPAC name provides absolute configurational information according to Cahn-Ingold-Prelog priority rules. This precise nomenclature system ensures unambiguous identification in scientific literature and regulatory documentation.

Molecular Formula and Isotopic Composition

The molecular formula for this compound is represented as C8H9D3N2O3S, indicating the specific replacement of three hydrogen atoms with deuterium isotopes. The molecular weight of the deuterated compound is calculated as 219.28 grams per mole, representing an increase of approximately 3.02 grams per mole compared to the non-deuterated analog. This isotopic modification occurs exclusively within the acetyl group, where all three methyl hydrogen atoms are replaced with deuterium atoms, creating a trideuteriated acetyl moiety.

The isotopic composition analysis reveals that deuterium incorporation is strategically positioned to maximize analytical utility while maintaining chemical stability. The three deuterium atoms are covalently bound to the methyl carbon of the acetyl group, forming a CD3 functional group that exhibits distinct mass spectrometric and nuclear magnetic resonance characteristics. This specific labeling pattern ensures that the deuterium atoms are in chemically equivalent environments, providing consistent isotopic effects across analytical measurements.

Table 1: Molecular Composition Comparison

| Parameter | Non-deuterated | Deuterated (d3) |

|---|---|---|

| Molecular Formula | C8H12N2O3S | C8H9D3N2O3S |

| Molecular Weight | 216.26 g/mol | 219.28 g/mol |

| Deuterium Content | 0 atoms | 3 atoms |

| Mass Difference | - | +3.02 g/mol |

The isotopic enrichment level of the deuterated compound typically exceeds 98% deuterium incorporation at the specified positions, ensuring minimal interference from unlabeled material during analytical applications. This high level of isotopic purity is essential for maintaining the accuracy and precision required in quantitative mass spectrometry methods where the deuterated compound serves as an internal standard.

Stereochemical Configuration and Chiral Centers

This compound contains a single chiral center located at the alpha-carbon position of the cysteine backbone, designated with R-configuration according to absolute stereochemical nomenclature. This stereochemical arrangement corresponds to the natural L-amino acid configuration found in biological systems, ensuring compatibility with physiological processes and enzymatic recognition mechanisms. The chiral center is established through the tetrahedral arrangement of four distinct substituents: the amino group bearing the deuterated acetyl modification, the carboxyl group, the hydrogen atom, and the side chain containing the cyanoethyl-substituted sulfur atom.

The stereochemical integrity of the compound is maintained through careful synthetic procedures that preserve the original configuration of the L-cysteine starting material. The absolute configuration at the chiral center can be definitively determined through X-ray crystallographic analysis or through comparison of optical rotation values with known standards. The R-designation in the IUPAC nomenclature provides unambiguous stereochemical information that is essential for regulatory compliance and analytical method validation.

The three-dimensional molecular geometry around the chiral center influences the compound's interactions with biological systems and analytical instruments. The tetrahedral arrangement creates a specific spatial orientation that affects hydrogen bonding patterns, van der Waals interactions, and molecular recognition processes. This stereochemical specificity is particularly important when the compound is used as an internal standard, as it ensures that the deuterated analog exhibits nearly identical physical and chemical properties to the target analyte while maintaining distinct mass spectrometric characteristics.

Table 2: Stereochemical Descriptors

| Property | Description |

|---|---|

| Chiral Centers | 1 (alpha-carbon) |

| Absolute Configuration | R |

| Amino Acid Configuration | L |

| Optical Activity | Levorotatory |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shifts and coupling patterns that reflect the deuterium substitution pattern. Proton nuclear magnetic resonance analysis reveals the absence of the typical methyl singlet resonance that would appear around 2.0 parts per million in the non-deuterated compound, confirming complete deuterium incorporation at the acetyl methyl position. The deuterium nuclear magnetic resonance spectrum exhibits a characteristic singlet for the CD3 group, providing direct evidence of the isotopic substitution.

The nuclear magnetic resonance spectroscopic data demonstrates distinct isotope effects that are diagnostic for the deuterated compound. Carbon-13 nuclear magnetic resonance spectroscopy reveals a characteristic isotope shift for the acetyl carbonyl carbon, which appears slightly upfield compared to the non-deuterated analog due to the adjacent deuterium atoms. The cyanoethyl side chain exhibits characteristic resonances, including the nitrile carbon signal around 119 parts per million and the methylene carbons of the ethyl linker.

Infrared spectroscopy provides complementary structural information through vibrational frequency analysis that reflects the deuterium substitution effects. The acetyl carbonyl stretch appears as a strong absorption band around 1650 wavenumbers, while the deuterated methyl group exhibits characteristic C-D stretching vibrations in the 2100-2300 wavenumber region. The nitrile functional group produces a distinctive sharp absorption around 2250 wavenumbers, confirming the presence of the cyanoethyl substituent.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 219, corresponding to the expected molecular weight of the deuterated compound. The fragmentation pattern in tandem mass spectrometry exhibits characteristic losses of the deuterated acetyl group (CD3CO, 46 mass units) and formation of diagnostic product ions that confirm the structural integrity. The deuterium labeling provides enhanced stability against hydrogen-deuterium exchange under typical analytical conditions, ensuring reliable quantitative performance.

Table 3: Spectroscopic Characteristics

| Technique | Key Features |

|---|---|

| 1H NMR | Absence of acetyl CH3 signal; characteristic cysteine backbone resonances |

| 2H NMR | CD3 singlet confirming deuterium incorporation |

| 13C NMR | Isotope-shifted acetyl carbonyl; nitrile carbon at ~119 ppm |

| IR | C-D stretch (2100-2300 cm⁻¹); C≡N stretch (~2250 cm⁻¹) |

| MS | Molecular ion at m/z 219; CD3CO loss (46 Da) |

Properties

IUPAC Name |

3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKVYEUEJCNDHM-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC(CSCCC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis Strategy

The preparation of N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine involves three primary steps:

Thioether Formation

The Michael addition of acrylonitrile to the sulfhydryl group of L-cysteine occurs under alkaline conditions (pH 9–12) at 40–60°C. Key parameters include:

Deuterated Acetylation

Deuteration is achieved using acetic-d6 anhydride under controlled pH (9–12) to target the primary amine of cysteine. Critical factors:

Ammonium Salt Formation

The product is precipitated as the ammonium salt by neutralizing the reaction mixture with ammonium hydroxide, followed by recrystallization from ethanol-water mixtures.

Process Optimization and Scalability

Reaction Condition Optimization

Purification Protocols

-

Crystallization : Crude product is dissolved in 50–60°C purified water, decolorized with activated carbon (0.5% w/w), and cooled to ≤5°C for crystallization.

-

Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/0.1% formic acid gradient achieves >99% purity.

Analytical Validation

Quality Control Metrics

Stability Studies

-

Thermal Stability : Decomposition <2% after 6 months at -20°C under inert atmosphere.

-

Photostability : No degradation observed under UV/Vis light (300–800 nm) for 48 hours.

Industrial-Scale Production Challenges

Deuterated Reagent Sourcing

Regulatory Considerations

-

Controlled Substance : Acrylonitrile is classified as a Schedule 3 compound under the Chemical Weapons Convention, requiring export permits.

-

Waste Management : Cyanide-containing byproducts mandate alkaline hydrolysis (pH >12) before disposal.

Emerging Methodologies

Enzymatic Acetylation

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.

Scientific Research Applications

N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine is used in various fields of scientific research:

Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies.

Biology: The compound is used to study metabolic pathways involving cysteine and its derivatives.

Medicine: It is used in pharmacokinetic studies to understand the metabolism of drugs containing cysteine.

Industry: The compound is used in the synthesis of deuterated drugs and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine involves its incorporation into metabolic pathways where cysteine is a key component. The deuterium atom allows researchers to trace the compound through various biochemical processes, providing insights into reaction mechanisms and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

N-Acetyl-S-(2-cyanoethyl)-L-cysteine: The non-deuterated version of the compound.

N-Acetyl-L-cysteine: A commonly used antioxidant and mucolytic agent.

S-(2-cyanoethyl)-L-cysteine: A precursor in the synthesis of various cysteine derivatives.

Uniqueness

N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine is unique due to the presence of the deuterium atom, which makes it particularly useful in tracing studies and kinetic experiments. This isotopic labeling provides a distinct advantage in research applications where precise tracking of the compound is required.

Q & A

Basic Research Questions

Q. How is N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine synthesized, and what methods ensure structural verification?

- Synthesis : The compound is typically synthesized via alkylation of N-acetyl-L-cysteine with deuterated acrylonitrile (d3-labeled), followed by purification using column chromatography. Yields and purity vary depending on reaction conditions (e.g., tert-butyl esters yield 65–75% with 95–99% purity) .

- Verification : Structural confirmation relies on 1H/13C NMR for functional group analysis and HRMS (High-Resolution Mass Spectrometry) to validate isotopic labeling (e.g., deuterium incorporation at the S-(2-cyanoethyl) group) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- LC-MS/MS and LC-HRMS are gold standards due to their sensitivity and specificity. For urine biomarker studies, samples are normalized to creatinine levels to account for dilution effects. Detection limits for similar mercapturic acid metabolites (e.g., CEMA) reach sub-ng/mL ranges .

- Example Protocol :

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (2.1 × 100 mm) |

| Mobile Phase | Gradient of 0.1% formic acid in H2O/MeOH |

| Ionization Mode | ESI+ or ESI- |

| Quantification | MRM transitions for d3-labeled vs. unlabeled analogs |

Advanced Research Questions

Q. How does this compound serve as a biomarker for acrylonitrile exposure, and what metabolic pathways are involved?

- Biomarker Role : This compound is a deuterated mercapturic acid conjugate of acrylonitrile, formed via glutathione conjugation in the liver. Its detection in urine (e.g., CEMA) correlates with exposure levels in smokers, with studies showing 10–50 ng/mL in smokers vs. undetectable levels in non-smokers .

- Metabolic Pathway :

- Phase I : Acrylonitrile → Cyanoethylene oxide (via CYP2E1).

- Phase II : Conjugation with glutathione → Excretion as N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) .

Q. What challenges arise in differentiating this compound from structurally similar metabolites in exposure studies?

- Isotopic Interference : Non-deuterated analogs (e.g., N-Acetyl-S-(2-cyanoethyl)-L-cysteine) may co-elute in LC-MS, requiring high-resolution mass spectrometers (e.g., Orbitrap) to resolve m/z differences (Δ ~3 Da for d3 labeling) .

- Structural Analog Comparison :

| Compound | Key Feature |

|---|---|

| N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | Ethylene oxide metabolite |

| N-Acetyl-S-(3-hydroxypropyl)-L-cysteine | Acrolein metabolite |

| This compound | Deuterated acrylonitrile biomarker |

Q. How can isotopic labeling (d3) improve metabolic tracer studies for this compound?

- Applications :

- Tracer Kinetics : Enables precise tracking of acrylonitrile metabolism in vivo by distinguishing endogenous vs. exogenous sources .

- Matrix Effects : Reduces ion suppression in MS by providing a stable isotopic internal standard .

- Synthesis Challenges : Ensuring >98% deuterium incorporation requires stringent reaction control (e.g., anhydrous conditions, deuterated reagents) .

Data Interpretation & Contradictions

Q. How to reconcile discrepancies in biomarker levels (e.g., CEMA detected only in smokers vs. MHBMA in all cohorts)?

- Case Study : In a 2023 study, CEMA (N-Acetyl-S-(2-cyanoethyl)-L-cysteine) was exclusive to smokers, while MHBMA (a butadiene metabolite) appeared across all groups. This highlights source-specific exposure (acrylonitrile vs. ubiquitous butadiene) .

- Resolution : Use multivariate analysis to adjust for confounders (e.g., diet, secondary smoke) and validate findings with isotopically labeled internal standards (e.g., d3-CEMA) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.